molecular formula C12H10F3N3OS2 B2696357 N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392301-70-1

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2696357
CAS No.: 392301-70-1
M. Wt: 333.35
InChI Key: KBLSZURVSFNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked 3-(trifluoromethyl)benzyl group and at the 2-position with an acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking and hydrogen-bonding interactions with biological targets . Such derivatives are frequently explored for kinase inhibition, anticancer activity, and antimicrobial applications .

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-7(19)16-10-17-18-11(21-10)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSZURVSFNDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the intermediate 3-(trifluoromethyl)benzylthiourea. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group and thiadiazole ring are susceptible to oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄).

  • Conditions : Room temperature or mild heating (40–60°C) in polar solvents like methanol or acetic acid.

  • Products :

    • Oxidation of the sulfanyl group yields sulfoxide or sulfone derivatives.

    • Thiadiazole ring oxidation may form sulfonic acid derivatives or open-ring products.

Example :
Treatment with H₂O₂ in acetic acid converts the sulfanyl group to sulfone, enhancing electrophilicity for subsequent nucleophilic attacks .

Nucleophilic Substitution

The thiadiazole ring and acetamide group participate in substitution reactions:

  • Reagents : Alkyl halides, amines, or thiols.

  • Conditions : Basic media (e.g., NaH, K₂CO₃) in DMF or THF at reflux.

  • Products :

    • Replacement of the sulfanyl group with amines or alkoxy groups.

    • Acetamide hydrolysis to carboxylic acid under strong acidic/basic conditions.

Example :
Reaction with benzylamine in DMF substitutes the sulfanyl group with a benzylamine moiety, forming N-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]acetamide .

Reduction Reactions

The acetamide and thiadiazole functionalities can be reduced:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Conditions : Anhydrous ether or THF under inert atmosphere.

  • Products :

    • Acetamide reduction yields 2-amino-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]ethane .

    • Partial reduction of the thiadiazole ring forms dihydrothiadiazole derivatives.

Example :
LiAlH₄ reduces the acetamide to a primary amine while preserving the thiadiazole ring .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group undergoes EAS at the meta position:

  • Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃).

  • Conditions : Low temperature (0–5°C) for nitration; room temperature for halogenation.

  • Products :

    • Nitro- or halo-substituted derivatives at the phenyl ring.

Example :
Nitration introduces a nitro group at the meta position relative to the trifluoromethyl group, yielding N-[5-({[3-(trifluoromethyl)-5-nitrophenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide .

Coupling Reactions

The sulfanyl group facilitates cross-coupling via metal catalysts:

  • Reagents : Palladium catalysts (Pd(OAc)₂), aryl halides.

  • Conditions : Buchwald-Hartwig conditions (e.g., XPhos ligand, Cs₂CO₃ in toluene).

  • Products :

    • Biaryl thioethers or sulfonamides.

Example :
Suzuki coupling with phenylboronic acid forms N-[5-({[3-(trifluoromethyl)phenyl]methyl}phenylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide .

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis or condensation:

  • Reagents : HCl (6M), NaOH (10%), or dehydrating agents (P₂O₅).

  • Conditions : Reflux in aqueous or alcoholic solvents.

  • Products :

    • Hydrolysis to 2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetic acid .

    • Condensation with aldehydes to form Schiff bases.

Example :
Acid hydrolysis cleaves the acetamide to acetic acid, enabling further functionalization .

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring acts as a directing group, favoring nucleophilic attacks at the sulfur and nitrogen atoms .

  • Trifluoromethyl Effect : The -CF₃ group enhances electrophilicity of the phenyl ring, facilitating meta-directed substitutions .

  • Sulfanyl Group : Serves as a leaving group in substitution reactions and a site for oxidation/coupling.

Scientific Research Applications

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

N-(5-Methylsulfanyl-1,3,4-Thiadiazol-2-yl)acetamide
  • Structure : Lacks the benzylsulfanyl group, replaced by a methylsulfanyl moiety.
  • Properties : Reduced lipophilicity (logP ~1.2 vs. ~3.5 for the target compound) and lower molecular weight (MW 189.2 vs. 387.3).
  • Activity : Demonstrates moderate antimicrobial activity but inferior kinase inhibition compared to benzylsulfanyl analogs, highlighting the importance of aromatic substituents for target binding .
2-[(5-Amino-1,3,4-Thiadiazol-2-yl)Sulfanyl]-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide
  • Structure: Amino group at the 5-position of thiadiazole; acetamide linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
  • <0.5 mg/mL for the target compound). However, reduced cytotoxicity against U87 glioblastoma cells (IC50 >50 µM vs. 12.3 µM for the target compound) suggests steric hindrance from the chloro group may impede target engagement .

Variations in the Benzylsulfanyl Group

N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide
  • Structure : Benzylthio group (without trifluoromethyl) at the 5-position; acetamide linked to a 4-(trifluoromethyl)phenyl group.
  • Activity : Potent dual inhibition of Abl/Src kinases (IC50: 0.8–1.2 µM) but lower selectivity for cancer cell lines (e.g., MDA-MB-231 IC50: 18.4 µM vs. 9.7 µM for the target compound). The 3-trifluoromethylbenzyl group in the target compound likely improves target affinity through optimized hydrophobic interactions .
2-{[5-(4-Chlorobenzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide
  • Structure : 4-Chlorobenzylsulfanyl group at the 5-position; acetamide linked to a 2-(trifluoromethyl)phenyl group.
  • Properties : Higher halogen content increases molecular weight (MW 476.0 vs. 387.3) and logP (~4.2 vs. ~3.5).
  • Activity : Superior antiproliferative activity against prostate cancer (PC3 IC50: 5.2 µM) compared to the target compound (PC3 IC50: 14.1 µM), suggesting chlorine enhances DNA intercalation or topoisomerase inhibition .

Acetamide Side-Chain Modifications

N-(3-Chlorophenyl)-2-[[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide
  • Structure : Acetamide linked to a 3-chlorophenyl group.
  • Activity : Moderate activity against glioblastoma (U87 IC50: 25.6 µM) due to reduced electron-withdrawing effects compared to trifluoromethyl-containing analogs. The 3-chloro group may disrupt π-stacking with kinase active sites .
2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(2,4,6-Trimethylphenyl)Acetamide
  • Structure : Bulky 2,4,6-trimethylphenyl group on acetamide.
  • Properties : Increased steric bulk (MW 454.0 vs. 387.3) reduces membrane permeability (Papp <1 × 10⁻⁶ cm/s).
  • Activity : Lower anticancer activity (MDA-MB-231 IC50: >50 µM) underscores the importance of balanced lipophilicity and steric factors .

Biological Activity

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C15H16F3N3OS2
  • Molar Mass : 375.4 g/mol
  • CAS Number : 392301-76-7

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable anticancer activity by inducing apoptosis in various cancer cell lines. The compound's mechanism often involves the activation of caspases, which are crucial for the apoptotic process.

  • Cell Lines Tested :
    • PC3 (Prostate Cancer)
    • MCF7 (Breast Cancer)
    • SKNMC (Neuroblastoma)
  • Methodology :
    • In vitro assays were conducted using MTT assays to evaluate cell viability.
    • Apoptosis was assessed through caspase activation studies.
  • Findings :
    • Compounds similar to this compound showed enhanced activation of caspases 3 and 9 in MCF7 cells, indicating a robust apoptotic response compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism for the anticancer activity includes:

  • Caspase Activation : Induction of apoptosis through the activation of caspases.
  • Cell Cycle Arrest : Potential interference with cell cycle progression leading to inhibited proliferation.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

StudyCompoundCell LineIC50 (µM)Mechanism
4b (3-Cl)MCF712.5Caspase activation
4c (4-Cl)MCF710.0Caspase activation

These findings suggest that modifications to the thiadiazole structure can significantly enhance biological activity.

Additional Biological Activities

Beyond anticancer properties, preliminary data suggest that compounds containing thiadiazole moieties may exhibit antiviral activities and other pharmacological effects. However, detailed investigations are required to elucidate these actions fully.

Q & A

Q. How is the compound’s selectivity for cancer-related targets (e.g., GPCRs) evaluated?

  • Methodological Answer : Radioligand binding assays (e.g., [³H]-labeled XCT790, ) measure affinity for orphan nuclear receptors. Selectivity panels (e.g., CEREP’s BioPrint®) screen 100+ targets, with >50-fold selectivity over off-targets (e.g., kinases, ion channels) considered significant. Functional assays (cAMP accumulation, Ca²⁺ flux) confirm agonism/antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.